5-Fluorocytidine

Catalog No.
S702603
CAS No.
2341-22-2
M.F
C9H12FN3O5
M. Wt
261.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorocytidine

CAS Number

2341-22-2

Product Name

5-Fluorocytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N

SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Synonyms

5-fluoro-cytidine, 5-fluorocytidine, 5-fluorocytidine monohydrochloride

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F

Antifungal Agent:

-FC exhibits antifungal activity against various fungal species, including those causing:

  • Cryptococcosis, a fungal infection that can affect the lungs, central nervous system, and skin
  • Chromoblastomycosis, a chronic fungal infection of the skin and subcutaneous tissue
  • Aspergillosis, a fungal infection that can affect the lungs and other organs Source: Mayo Clinic:

Researchers study 5-FC to understand its mechanism of action against these fungi and explore its potential for developing new antifungal drugs.

Cellular and Metabolic Studies:

Due to its structural similarity to cytidine, 5-FC can be incorporated into cellular processes. Scientists use it to:

  • Study DNA and RNA synthesis pathways
  • Investigate cellular metabolism and enzyme function [Source: ScienceDirect (.com)]
  • Track cell proliferation and differentiation

By incorporating 5-FC into cells and observing its effects, researchers can gain insights into various fundamental biological processes.

Development of Anticancer Drugs:

-FC can be converted to 5-fluorouracil (5-FU) in the body, a well-established chemotherapy drug. Researchers study 5-FC and its derivatives as potential prodrugs, inactive forms that convert to active drugs within the body, aiming to:

  • Improve the delivery and targeting of 5-FU to cancer cells
  • Reduce the side effects associated with 5-FU treatment [Source: ScienceDirect (.com)]

5-Fluorocytidine (5-FC) is a synthetic nucleoside analogue, meaning it mimics the structure of a natural nucleoside (building block of RNA and DNA) but with a fluorine atom replacing a hydrogen atom at the fifth position of the pyrimidine ring. It is not found naturally and is synthesized in a laboratory [].

5-FC holds significance in scientific research due to its potential applications in cancer treatment and antiviral therapies [].


Molecular Structure Analysis

5-FC shares a similar structure to cytidine, a natural nucleoside. It consists of a cytosine base (pyrimidine ring with two nitrogen atoms) linked to a ribose sugar molecule (five-carbon sugar). The key difference lies in the fluorine atom replacing a hydrogen atom on the cytosine ring at the fifth position []. This seemingly minor change significantly alters the molecule's properties and biological effects.


Chemical Reactions Analysis

Synthesis:

5-FC can be synthesized through various methods. One common approach involves reacting 2,4-difluorouracil with trimethylsilyl chloride and then with nucleosides like uridine or cytidine to obtain 5-FC [].

Decomposition:

Under physiological conditions, 5-FC can be deaminated (removal of an amine group) to form 5-fluorouridine (5-FUrd) []. 5-FUrd can further degrade to 5-fluorouracil (5-FU), the active antitumor metabolite [].

The primary mechanism of action of 5-FC revolves around its conversion to 5-FU. 5-FC is taken up by cells and undergoes enzymatic conversion to 5-FUrd and then to 5-FU. 5-FU disrupts DNA synthesis by interfering with thymidylate synthase, an enzyme crucial for DNA replication. This ultimately leads to cell death, particularly in rapidly dividing cancer cells.

Physical and Chemical Properties

  • Melting point: 232-234 °C []
  • Solubility: Soluble in water, slightly soluble in methanol []
  • Stability: Relatively stable under physiological conditions []

5-FC can exhibit cytotoxicity (toxic to cells) and is considered a potential mutagenic (causing mutations) and carcinogenic (cancer-causing) agent []. Due to its potential for severe side effects, 5-FC itself is not typically used as a therapeutic agent. However, it serves as a prodrug (inactive form) that gets converted to the active antitumor agent 5-FU within the body [].

Please Note:

  • The information provided is for scientific research purposes only.
  • 5-FC should only be handled by trained professionals in a laboratory setting with appropriate safety measures.

XLogP3

-2.1

UNII

VOR4X0D7WR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2341-22-2

Wikipedia

5-fluorocytidine

Dates

Modify: 2023-08-15

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